Spiroplatin

Description

Properties

CAS No. |

74790-08-2 |

|---|---|

Molecular Formula |

C8H18N2O4PtS |

Molecular Weight |

433.39 g/mol |

IUPAC Name |

[1-(aminomethyl)cyclohexyl]methanamine;platinum(2+);sulfate |

InChI |

InChI=1S/C8H18N2.H2O4S.Pt/c9-6-8(7-10)4-2-1-3-5-8;1-5(2,3)4;/h1-7,9-10H2;(H2,1,2,3,4);/q;;+2/p-2 |

InChI Key |

XASGSSXPZXRXFL-UHFFFAOYSA-L |

Canonical SMILES |

C1CCC(CC1)(CN)CN.[O-]S(=O)(=O)[O-].[Pt+2] |

Other CAS No. |

74790-08-2 |

Origin of Product |

United States |

Foundational & Exploratory

Spiroplatin: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiroplatin, a platinum-based coordination complex, has been investigated for its potential as an antineoplastic agent. As with other drugs in this class, its cytotoxic effects are believed to stem from its ability to form adducts with DNA, ultimately inhibiting DNA replication and transcription and inducing apoptosis in cancer cells. This technical guide provides a detailed overview of the chemical structure and a comprehensive synthesis protocol for this compound, intended to support researchers and professionals in the fields of medicinal chemistry and drug development.

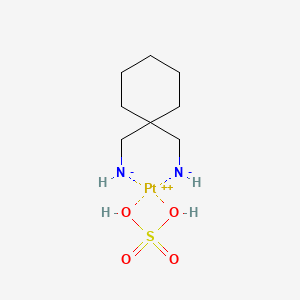

Chemical Structure

This compound is a square planar platinum(II) complex. The central platinum atom is coordinated to a bidentate N,N'-donor ligand, 1,1-di(aminomethyl)cyclohexane, and a bidentate O,O'-donor sulfate ligand. This arrangement results in a spirocyclic structure at the platinum center.

Molecular Formula: C₈H₁₈N₂O₄PtS[1]

IUPAC Name: [1-(aminomethyl)cyclohexyl]methanamine;platinum(2+);sulfate[1]

Synonyms: TNO-6, (1,1-Cyclohexanedimethanamine-N,N')(sulfato(2-)-O,O')-platinum(II)[1]

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Weight | 433.38 g/mol [2] |

| Molecular Formula | C₈H₁₈N₂O₄PtS[1] |

| Appearance | Solid |

| Stereochemistry | Achiral |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the initial formation of a platinum-halide intermediate followed by the displacement of the halide ligands with a sulfate group. The following protocol outlines a representative synthesis.

Materials and Reagents

-

Potassium tetrachloroplatinate(II) (K₂PtCl₄)

-

Potassium iodide (KI)

-

1,1-Di(aminomethyl)cyclohexane

-

Silver sulfate (Ag₂SO₄)

-

Deionized water

-

Ethanol

-

Diethyl ether

Experimental Protocol

Step 1: Synthesis of cis-Diiodo-(1,1-di(aminomethyl)cyclohexane)platinum(II)

-

Dissolve potassium tetrachloroplatinate(II) in deionized water.

-

Add a stoichiometric excess of potassium iodide to the solution, which will result in the formation of the tetraiodoplatinate(II) complex ([PtI₄]²⁻), observable by a color change.

-

To this solution, add 1,1-di(aminomethyl)cyclohexane dropwise with continuous stirring.

-

The reaction mixture is stirred at room temperature for several hours, during which a precipitate of cis-diiodo-(1,1-di(aminomethyl)cyclohexane)platinum(II) will form.

-

The precipitate is collected by filtration, washed sequentially with water, ethanol, and diethyl ether, and then dried under vacuum.

Step 2: Synthesis of this compound

-

Suspend the cis-diiodo-(1,1-di(aminomethyl)cyclohexane)platinum(II) intermediate in deionized water.

-

Add a stoichiometric amount of silver sulfate to the suspension.

-

The reaction mixture is stirred in the dark to prevent the photoreduction of silver salts. Silver iodide will precipitate out of the solution.

-

After the reaction is complete, the silver iodide precipitate is removed by filtration.

-

The filtrate, containing the dissolved this compound, is then carefully evaporated to yield the final product. The product can be further purified by recrystallization.

Synthetic Pathway Diagram:

Caption: Synthetic pathway of this compound.

Quantitative Data

| Parameter | Value |

| Yield | Data not consistently available in literature. |

| Purity | Determined by elemental analysis and HPLC. |

| Elemental Analysis | C, H, N, S, Pt analysis to confirm stoichiometry. |

| ¹H NMR | Expected to show signals for the aminomethyl and cyclohexane protons. Specific data for this compound is not readily available in public literature. |

| IR Spectroscopy | Characteristic peaks for N-H, C-H, S=O, and Pt-N/Pt-O vibrations are expected. |

Note: Detailed quantitative data such as specific reaction yields, purity percentages, and comprehensive spectroscopic analyses for this compound are not widely published in readily accessible scientific literature. Researchers undertaking this synthesis would need to perform their own characterization and optimization.

Conclusion

This technical guide provides a foundational understanding of the chemical structure and a viable synthetic route for this compound. The provided experimental protocol is based on established principles of platinum coordination chemistry. For successful synthesis and characterization, it is imperative that researchers adhere to rigorous experimental techniques and utilize appropriate analytical methods to verify the identity and purity of the final compound. Further research and publication of detailed analytical data would be beneficial to the scientific community.

References

Spiroplatin (TNO-6): A Technical History of a Second-Generation Platinum Anticancer Agent

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Spiroplatin, also known as TNO-6 and designated NSC-311056, is a second-generation platinum-based chemotherapeutic agent developed in the 1980s. As an analogue of cisplatin, it was designed to exhibit a broader spectrum of antitumor activity and a more favorable toxicity profile. This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of this compound. It details its synthesis, mechanism of action, preclinical and clinical findings, and the experimental protocols utilized in its evaluation. Quantitative data from pharmacokinetic and cytotoxicity studies are presented in tabular format for clarity, and key processes are visualized through diagrams generated using DOT language. This document serves as a detailed resource for researchers in oncology, pharmacology, and drug development, offering insights into the historical context and scientific journey of this platinum analogue.

Discovery and Synthesis

This compound, with the chemical name aqua(1,1-bis(aminomethyl)cyclohexane)sulfatoplatinum(II), was developed as part of a broader effort to improve upon the therapeutic index of the first-generation platinum drug, cisplatin. The primary goals were to overcome cisplatin resistance and reduce its dose-limiting toxicities, particularly nephrotoxicity.

Synthesis Protocol

The synthesis of this compound involves a multi-step process starting from 1,1-di(aminomethyl)cyclohexane. While the exact proprietary synthesis protocol for TNO-6 is not widely published, a representative synthesis for related cis-di-halo-1,1-di(aminomethyl)cyclohexane platinum (II) complexes follows a general procedure. The synthesis for this compound proceeds as follows:

-

Formation of the Di-iodo Intermediate : The reaction of 1,1-di(aminomethyl)cyclohexane with potassium iodide and potassium tetrachloroplatinate in water yields the intermediate, cis-diiodo-1,1-di(aminomethyl)cyclohexane platinum (II).

-

Sulfate Ligand Exchange : The di-iodo intermediate is then treated with silver sulfate (Ag₂SO₄). This reaction causes the precipitation of silver iodide (AgI), and the subsequent coordination of the sulfate ion to the platinum center, yielding this compound.

Mechanism of Action

Like other platinum-based anticancer drugs, the primary mechanism of action of this compound is its interaction with DNA, leading to the formation of DNA adducts and subsequent inhibition of DNA replication and transcription, ultimately inducing apoptosis.

Cellular Uptake and Activation

This compound is believed to enter cells via passive diffusion and potentially through active transport mechanisms, possibly involving copper transporters like CTR1, which has been implicated in cisplatin uptake. Once inside the cell, where the chloride concentration is significantly lower than in the extracellular space, the aqua ligand of this compound is displaced, leading to an aquated, positively charged platinum species. This aquated form is a potent electrophile.

DNA Adduct Formation

The activated this compound molecule covalently binds to the N7 position of purine bases in the DNA, primarily guanine. This binding results in the formation of various DNA adducts, with the most common being:

-

1,2-intrastrand cross-links: Between two adjacent guanine (GG) bases.

-

1,3-intrastrand cross-links: Between a guanine and an adenine base separated by one nucleotide (GAG).

-

Interstrand cross-links: Between guanine bases on opposite DNA strands.

These adducts cause significant distortion of the DNA double helix, which interferes with the cellular machinery for replication and transcription, triggering cell cycle arrest and apoptosis.

Figure 1: Proposed mechanism of action for this compound.

Preclinical Studies

Preclinical evaluation of this compound was conducted to determine its cytotoxic activity, antitumor efficacy, and toxicity profile in comparison to cisplatin.

In Vitro Cytotoxicity

This compound was evaluated against the NCI-60 panel of human tumor cell lines by the Developmental Therapeutics Program (DTP) of the National Cancer Institute (NCI). The data is presented as GI50 values, which is the concentration required to cause 50% growth inhibition.

Table 1: In Vitro Cytotoxicity of this compound (NSC-311056) in the NCI-60 Human Tumor Cell Line Screen

| Cell Line Panel | Cell Line Name | GI50 (µM) |

| Leukemia | CCRF-CEM | 0.44 |

| HL-60(TB) | 0.38 | |

| K-562 | 0.82 | |

| MOLT-4 | 0.36 | |

| RPMI-8226 | 1.10 | |

| SR | 0.34 | |

| Non-Small Cell Lung | A549/ATCC | 2.50 |

| EKVX | 1.30 | |

| HOP-62 | 1.30 | |

| HOP-92 | 1.10 | |

| NCI-H226 | 2.10 | |

| NCI-H23 | 1.80 | |

| NCI-H322M | 1.20 | |

| NCI-H460 | 1.20 | |

| NCI-H522 | 1.70 | |

| Colon Cancer | COLO 205 | 1.60 |

| HCC-2998 | 2.10 | |

| HCT-116 | 1.50 | |

| HCT-15 | 1.70 | |

| HT29 | 2.50 | |

| KM12 | 1.80 | |

| SW-620 | 1.60 | |

| CNS Cancer | SF-268 | 1.30 |

| SF-295 | 1.10 | |

| SF-539 | 1.00 | |

| SNB-19 | 1.40 | |

| SNB-75 | 1.20 | |

| U251 | 1.10 | |

| Melanoma | LOX IMVI | 1.80 |

| MALME-3M | 2.00 | |

| M14 | 1.50 | |

| SK-MEL-2 | 1.60 | |

| SK-MEL-28 | 2.80 | |

| SK-MEL-5 | 1.70 | |

| UACC-257 | 1.90 | |

| UACC-62 | 2.10 | |

| Ovarian Cancer | IGROV1 | 1.10 |

| OVCAR-3 | 1.50 | |

| OVCAR-4 | 1.20 | |

| OVCAR-5 | 1.30 | |

| OVCAR-8 | 1.00 | |

| NCI/ADR-RES | 1.90 | |

| SK-OV-3 | 1.80 | |

| Renal Cancer | 786-0 | 1.40 |

| A498 | 1.90 | |

| ACHN | 1.60 | |

| CAKI-1 | 1.80 | |

| RXF 393 | 1.10 | |

| SN12C | 1.70 | |

| TK-10 | 1.00 | |

| UO-31 | 1.20 | |

| Prostate Cancer | PC-3 | 2.00 |

| DU-145 | 1.90 | |

| Breast Cancer | MCF7 | 2.20 |

| MDA-MB-231/ATCC | 2.00 | |

| HS 578T | 1.80 | |

| BT-549 | 1.60 | |

| T-47D | 2.10 | |

| MDA-MB-435 | 1.70 |

Data obtained from the NCI Developmental Therapeutics Program (DTP) database for NSC-311056.

Clinical Development

This compound entered clinical trials to evaluate its safety, pharmacokinetics, and efficacy in cancer patients.

Phase I Clinical Trials

Phase I studies were conducted to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of this compound.

-

Dosage and Administration: Patients with advanced solid tumors received this compound at doses ranging from 2.5 to 40 mg/m² as a short-term or prolonged infusion, repeated every 3 weeks.

-

Dose-Limiting Toxicities: The primary DLTs were myelosuppression and renal toxicity.

-

Maximum Tolerated Dose: The MTD was established at 35 mg/m² for poor-risk patients and 40 mg/m² for good-risk patients.

-

Recommended Phase II Dose: Based on the Phase I results, a dose of 30 mg/m² administered as a 4-hour infusion every 3 weeks was recommended for Phase II studies.

Phase II Clinical Trials

A multicenter Phase II study was initiated to assess the antitumor activity of this compound in patients with various solid tumors.

-

Patient Population: 64 patients with nine different types of solid tumors were enrolled.

-

Treatment Regimen: this compound was administered at 30 mg/m² every 3 weeks.

-

Efficacy: The antitumor activity was found to be limited, with only 3 out of 64 patients showing a partial response (one each in renal cell carcinoma, ovarian carcinoma, and malignant melanoma).

-

Toxicity: The most significant side effect was severe and unpredictable nephrotoxicity. Increases in serum creatinine were observed in patients both with and without prior cisplatin treatment, with some cases leading to renal failure and the need for hemodialysis.

-

Study Outcome: The Phase II trial was prematurely terminated due to the lack of significant antitumor activity and the severe, unpredictable renal toxicity, which could not be mitigated by hydration protocols.

Figure 2: Development pipeline of this compound (TNO-6).

Pharmacokinetic Data

Pharmacokinetic studies were conducted during the Phase I trials to understand the absorption, distribution, metabolism, and excretion of this compound. Platinum concentrations were determined using atomic absorption spectrometry.

Table 2: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value (Mean ± SD) |

| Total Platinum | |

| Terminal Half-life (t½) | 3.7 ± 1.1 days |

| AUC/dose | 548 ± 106 min·m²/L |

| Volume of Distribution (Vd) | 20 ± 6 L |

| Total Body Clearance (CL) | 2.9 ± 1.0 mL/min |

| Ultrafilterable Platinum | |

| Half-life (t½) | 4.4 ± 0.7 min |

| Urinary Excretion (short-term infusion) | |

| 6 hours | 20 ± 6% of dose |

| 24 hours | 30 ± 6% of dose |

| 120 hours | 47 ± 7% of dose |

Data from Phase I clinical trial pharmacokinetic analysis.[1]

A key finding was the rapid divergence of free (ultrafilterable) and total platinum concentrations in plasma, indicating a high reactivity of this compound with plasma proteins. This high reactivity was hypothesized to contribute to its severe and unpredictable nephrotoxicity.[1]

Experimental Protocols

Detailed experimental protocols from the original studies on this compound are not extensively published. However, this section provides representative protocols for the key assays that would have been used to evaluate its properties.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine drug cytotoxicity.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50/IC50 value from the dose-response curve.

Figure 3: Workflow for a representative MTT cytotoxicity assay.

Platinum-DNA Adduct Quantification (32P-Postlabeling Assay)

This sensitive method is used to detect and quantify DNA adducts.

-

DNA Isolation: Isolate genomic DNA from cells or tissues treated with this compound.

-

Enzymatic Digestion: Digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Isolate the positively charged platinum adducts from the unmodified nucleotides using strong cation exchange chromatography.

-

Deplatination: Remove the platinum from the adducts using a cyanide solution.

-

32P-Labeling: Label the resulting dinucleoside monophosphates at the 5'-hydroxyl end with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: Separate the ³²P-labeled adducts using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: Detect and quantify the adducts by autoradiography or scintillation counting.

Conclusion

The development of this compound (TNO-6) represents a significant effort in the field of medicinal inorganic chemistry to improve upon the pioneering anticancer drug, cisplatin. While it showed promise in preclinical studies, its clinical development was ultimately halted due to a combination of insufficient efficacy and severe, unpredictable nephrotoxicity. The story of this compound underscores the challenges in translating preclinical potential into clinical success and highlights the critical importance of the therapeutic index in drug development. The data and methodologies associated with its investigation contributed to the broader understanding of platinum-based chemotherapy and have informed the design of subsequent generations of platinum analogues.

References

Spiroplatin: An In-depth Technical Guide on its Antineoplastic and Cytotoxic Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spiroplatin (TNO-6) is a second-generation platinum-containing anticancer agent developed in the 1980s with the aim of improving the therapeutic index over the first-generation compound, cisplatin. While it demonstrated some activity in preclinical studies, its clinical development was prematurely halted due to unpredictable and severe renal toxicity, coupled with a lack of compelling antitumor efficacy in Phase I and II trials. This guide provides a comprehensive overview of the available scientific and clinical data on this compound, detailing its cytotoxic properties, presumed mechanism of action based on its chemical class, and the clinical findings that led to its discontinuation. Due to the limited specific research on this compound's molecular pathways, this document leverages the extensive knowledge of related platinum analogs, particularly cisplatin and carboplatin, to infer its likely mechanisms of cytotoxicity and signaling.

Introduction

Platinum-based drugs are a cornerstone of modern chemotherapy, exerting their cytotoxic effects primarily through the formation of DNA adducts, which inhibits DNA replication and transcription, ultimately leading to cell death. This compound was designed to have a different chemical structure from cisplatin, with the hope of altering its toxicity profile and spectrum of activity. Despite promising preclinical indications, its clinical translation was unsuccessful. This document serves as a technical resource, consolidating the available data on this compound and placing it within the broader context of platinum-based chemotherapy.

Antineoplastic and Cytotoxic Properties

The cytotoxic effects of this compound have been evaluated in both preclinical and clinical settings. While comprehensive in vitro data across a wide range of cancer cell lines are scarce in publicly available literature, some key findings have been reported.

In Vitro Cytotoxicity

Limited in vitro studies have been conducted to assess the cytotoxic potential of this compound. One study compared the toxicity of several platinum analogs against normal human progenitor myeloid cells (CFU-GM) in a clonogenic assay. The results indicated that this compound was significantly more toxic to these cells than cisplatin, carboplatin, and iproplatin.

Table 1: Comparative In Vitro Cytotoxicity of Platinum Analogs against Human Myeloid Progenitor Cells (CFU-GM)

| Compound | Mean Inhibitory Concentration (IC50) |

| This compound | 0.4 µg/ml[1] |

| Cisplatin | 15.6 µg/ml[1] |

| Carboplatin | 56.3 µg/ml[1] |

| Iproplatin | 36.3 µg/ml[1] |

| JM40 | 179.5 µg/ml[1] |

This table summarizes the relative toxicities of cisplatin and its analogs against normal human progenitor myeloid cells in a clonogenic assay after a 60-minute incubation.

In Vivo Antitumor Activity and Clinical Trials

Preclinical studies in animal models suggested some antitumor activity for this compound. However, clinical trials in humans yielded disappointing results.

A multicenter Phase I study established the maximum tolerated doses (MTD) for poor-risk and good-risk patients at 35 and 40 mg/m², respectively, with myelosuppression and renal toxicity being the dose-limiting factors. This study noted one complete response in a breast cancer patient and one partial response in a patient with lung adenocarcinoma.

A subsequent multicenter Phase II study involving 64 patients with various solid tumors administered this compound at a dose of 30 mg/m² every 3 weeks. The study was terminated prematurely due to severe and unpredictable renal toxicity, along with a lack of significant antitumor activity. Only three responses were observed: one each in renal cell carcinoma, ovarian carcinoma, and malignant melanoma. The severe nephrotoxicity was a major concern and could not be mitigated by hydration.

Mechanism of Action (Inferred from Platinum Analogs)

While the specific molecular interactions of this compound have not been extensively elucidated, its mechanism of action is presumed to be similar to that of other platinum-based anticancer drugs like cisplatin and carboplatin. The central mechanism involves interaction with DNA to form platinum-DNA adducts, leading to the inhibition of DNA synthesis and replication, and ultimately inducing programmed cell death (apoptosis).

Cellular Uptake and Activation

This compound, being a neutral complex, is thought to enter cells via passive diffusion or through copper transporters. Inside the cell, where the chloride concentration is lower than in the bloodstream, the leaving groups of the platinum complex are hydrolyzed in a process called aquation. This results in a positively charged, reactive platinum species that can interact with nucleophilic sites on intracellular macromolecules.

DNA Adduct Formation

The activated platinum complex preferentially binds to the N7 position of purine bases, primarily guanine, in the DNA. This binding leads to the formation of various types of DNA adducts, including:

-

Intrastrand cross-links: The most common type of adduct, where the platinum atom links two adjacent bases on the same DNA strand.

-

Interstrand cross-links: Where the platinum atom links bases on opposite DNA strands.

-

DNA-protein cross-links: Covalent bonds between the platinum complex and cellular proteins.

These adducts cause a local distortion of the DNA double helix, which interferes with the cellular machinery for DNA replication and transcription.

Induction of Apoptosis

The formation of platinum-DNA adducts is recognized by the cell's DNA damage response (DDR) machinery. If the damage is too extensive to be repaired, the cell is directed towards apoptosis. This process is mediated by complex signaling pathways that can be broadly categorized into intrinsic and extrinsic pathways.

-

Intrinsic Pathway: DNA damage activates sensor proteins like ATM and ATR, which in turn activate downstream effectors such as the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is irreparable, trigger apoptosis by upregulating pro-apoptotic proteins (e.g., Bax, Puma) and downregulating anti-apoptotic proteins (e.g., Bcl-2). This leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade (caspase-9 and caspase-3).

-

Extrinsic Pathway: Platinum-induced cellular stress can also lead to the upregulation of death receptors (e.g., Fas) on the cell surface. Binding of their respective ligands (e.g., FasL) triggers the recruitment of adaptor proteins and pro-caspase-8, leading to the activation of caspase-8 and the downstream executioner caspases.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (medium without the drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Clonogenic Assay (Colony Formation Assay)

This assay assesses the ability of single cells to proliferate and form colonies after drug treatment, providing a measure of long-term cytotoxicity.

-

Cell Seeding: Plate a low density of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach.

-

Drug Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

-

Recovery: Remove the drug-containing medium, wash the cells, and add fresh medium.

-

Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.

-

Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.

-

Colony Counting: Count the number of colonies (typically defined as containing >50 cells).

-

Data Analysis: Calculate the surviving fraction for each treatment concentration relative to the untreated control.

Conclusion and Future Perspectives

This compound represents an early effort to develop second-generation platinum-based anticancer drugs with an improved safety profile. However, its clinical development was halted due to unacceptable renal toxicity and limited efficacy. The available data on this compound is sparse, and a detailed understanding of its molecular interactions and signaling pathways remains elusive. While its mechanism of action is likely analogous to other platinum compounds, the structural differences that led to its unique and severe toxicity profile are not fully understood.

For drug development professionals, the story of this compound serves as a cautionary tale about the challenges of translating preclinical findings to the clinic, particularly concerning off-target toxicities. For researchers, the unique properties of this compound, although clinically detrimental, could offer insights into the structure-activity and structure-toxicity relationships of platinum-based drugs. Further investigation into the mechanisms of this compound-induced nephrotoxicity, should it be undertaken, could provide valuable information for the design of safer and more effective metal-based therapeutics.

References

Spiroplatin's Role in Inducing DNA Cross-links: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiroplatin (TNO-6) is a second-generation platinum-based chemotherapeutic agent developed with the aim of improving the therapeutic index compared to its predecessor, cisplatin. Like other platinum compounds, the cytotoxic effects of this compound are primarily attributed to its ability to form covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately, cell death. This technical guide provides an in-depth analysis of the available scientific literature on this compound's mechanism of action, with a focus on its role in inducing DNA cross-links. However, it is important to note that publicly available, detailed quantitative data and specific experimental protocols for this compound are significantly less abundant than for the more extensively studied cisplatin.

Mechanism of Action: DNA Cross-linking

This compound, a platinum(II) complex with a spiro-amine ligand, exerts its anticancer effects through the formation of various DNA adducts. Upon entering the cell, the platinum atom covalently binds to the N7 position of purine bases, primarily guanine and to a lesser extent, adenine. This initial monofunctional adduct can then react with a second base to form bifunctional cross-links. These cross-links can be categorized as follows:

-

Intrastrand Cross-links: These are the most common type of adducts formed by platinum drugs, where the platinum atom links two adjacent or nearby bases on the same DNA strand.

-

Interstrand Cross-links: These are less frequent but are considered to be more cytotoxic, as they form a covalent bridge between the two complementary strands of the DNA double helix, posing a significant block to DNA replication and transcription.

-

DNA-Protein Cross-links: Platinum compounds can also mediate the cross-linking of DNA to nuclear proteins.

The formation of these DNA adducts distorts the DNA helix, which is recognized by cellular machinery, triggering a cascade of events including cell cycle arrest and apoptosis.

Quantitative Data on this compound-Induced DNA Cross-links

Detailed quantitative analysis specifying the exact ratios of intrastrand to interstrand cross-links for this compound is not extensively reported in publicly accessible literature. For cisplatin, it is well-established that intrastrand adducts, particularly those between two adjacent guanines (GG adducts), constitute the majority of DNA lesions. While it is presumed that this compound follows a similar pattern of DNA binding, specific quantitative data is lacking.

Preclinical studies have compared the overall toxicity and anti-tumor activity of this compound to cisplatin. For instance, one study in mice, rats, and dogs indicated that this compound (referred to as TNO-6) had comparable toxicity to cisplatin for hematopoietic stem cells but was less active against certain mouse tumors. These studies, however, do not provide a detailed breakdown of the DNA adduct profiles.

Experimental Protocols for Detecting Platinum-DNA Adducts

Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

These techniques are used to measure the total amount of platinum bound to DNA.

Methodology Outline (General for Platinum Compounds):

-

Cell Culture and Treatment: Cancer cell lines are cultured and treated with a known concentration of the platinum drug (e.g., this compound) for a specific duration.

-

DNA Isolation: Genomic DNA is isolated from the treated cells using standard DNA extraction protocols, ensuring high purity and removal of RNA and proteins.

-

DNA Quantification: The concentration of the isolated DNA is accurately determined, typically using UV spectrophotometry.

-

Sample Digestion: The DNA sample is digested, usually with strong acids, to release the platinum atoms.

-

Analysis by AAS or ICP-MS: The digested sample is introduced into the instrument. AAS measures the absorption of light by the platinum atoms, while ICP-MS ionizes the sample and measures the mass-to-charge ratio of the platinum isotopes.

-

Quantification: The amount of platinum is quantified by comparing the signal from the sample to a standard curve generated from known concentrations of a platinum standard. The results are typically expressed as the number of platinum adducts per unit of DNA (e.g., pg Pt/µg DNA).

³²P-Postlabeling Assay

This is a highly sensitive method for detecting and quantifying specific DNA adducts.

Methodology Outline (General for Platinum Adducts):

-

DNA Digestion: DNA isolated from treated cells is enzymatically digested to individual deoxynucleoside 3'-monophosphates.

-

Adduct Enrichment: The adducted nucleotides are enriched from the bulk of normal nucleotides.

-

³²P-Labeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: The ³²P-labeled adducts are separated by multidimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Detection and Quantification: The separated adducts are visualized by autoradiography and quantified by scintillation counting or phosphorimaging.

Immunoassays (ELISA)

Enzyme-linked immunosorbent assays utilize antibodies that specifically recognize platinum-DNA adducts.

Methodology Outline (General):

-

DNA Adduct Formation: DNA is treated with the platinum drug in vitro or isolated from treated cells.

-

Immobilization: The platinated DNA is immobilized onto a solid support (e.g., a microplate well).

-

Antibody Binding: A primary antibody specific for the platinum-DNA adduct is added and allowed to bind.

-

Secondary Antibody and Detection: An enzyme-conjugated secondary antibody that binds to the primary antibody is added. A substrate for the enzyme is then added, which produces a measurable colorimetric or chemiluminescent signal.

-

Quantification: The signal intensity is proportional to the amount of platinum-DNA adducts and is quantified using a standard curve.

Signaling Pathways and Cellular Responses to this compound-Induced DNA Damage

The formation of this compound-DNA adducts is expected to trigger the DNA Damage Response (DDR), a complex network of signaling pathways that sense DNA lesions, signal their presence, and promote their repair or induce cell death. While specific studies on this compound are scarce, the pathways activated by other platinum drugs like cisplatin are well-characterized and provide a likely framework for this compound's cellular effects.

Key Signaling Pathways:

-

ATR/Chk1 Pathway: The Ataxia Telangiectasia and Rad3-related (ATR) kinase, along with its downstream effector Chk1, is a central player in the response to replication stress caused by bulky DNA adducts. Activation of this pathway leads to cell cycle arrest, providing time for DNA repair.

-

p53 Pathway: The tumor suppressor protein p53 is a critical regulator of the cellular response to DNA damage. Upon activation, p53 can induce cell cycle arrest, senescence, or apoptosis.

-

Apoptosis Pathways: If the DNA damage is too severe to be repaired, the cell will undergo programmed cell death, or apoptosis. This can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The following diagram illustrates a generalized workflow for studying the cellular response to platinum-induced DNA damage.

Caption: Experimental workflow for studying this compound-induced DNA damage and cellular responses.

The following diagram illustrates a simplified overview of the DNA damage response pathway initiated by platinum-DNA adducts.

Caption: Simplified DNA damage response pathway to platinum-induced DNA cross-links.

Conclusion

This compound is a platinum-based antineoplastic agent that functions by inducing DNA cross-links, leading to cell cycle arrest and apoptosis. While its general mechanism of action is understood to be similar to that of cisplatin, there is a notable lack of detailed, publicly available quantitative data on the specific types and frequencies of DNA adducts formed by this compound. Similarly, while it is presumed to activate the canonical DNA damage response pathways, specific studies elucidating these signaling cascades in response to this compound are limited. The experimental protocols for detecting and quantifying platinum-DNA adducts are well-established and can be applied to the study of this compound. Further research is required to fully characterize the molecular pharmacology of this compound and to delineate its precise interactions with DNA and the subsequent cellular responses. This will be crucial for a comprehensive understanding of its therapeutic potential and for the development of strategies to overcome potential mechanisms of resistance.

Pharmacokinetic Profile of Spiroplatin: Insights from Phase I Clinical Trials

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of spiroplatin, a second-generation platinum-based anticancer agent, based on data from phase I clinical trials. This document is intended for researchers, scientists, and drug development professionals interested in the clinical pharmacology of platinum analogues.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound have been characterized in phase I trials involving patients with advanced solid tumors. The following tables summarize the key pharmacokinetic data for total and ultrafilterable platinum species in plasma.

Table 1: Pharmacokinetic Parameters of Total Platinum in Plasma Following this compound Administration

| Parameter | Value (Short-term Infusion) | Value (Prolonged Infusion) |

| Terminal Half-life (t½) | 3.7 ± 1.1 days | 3.6 ± 0.5 days |

| AUC/Dose | 548 ± 106 min·m²/L | 616 ± 278 min·m²/L |

| Volume of Distribution (Vd) | 20 ± 6 L | 27 ± 8 L |

| Total Body Clearance (CL) | 2.9 ± 1.0 mL/min | 3.4 ± 1.8 mL/min |

Data sourced from a phase I study by W.J.F. van der Vijgh et al. (1988). Values are presented as mean ± standard deviation.

Table 2: Pharmacokinetic Parameter of Ultrafilterable Platinum in Plasma

| Parameter | Value |

| Half-life (t½) | 4.4 ± 0.7 min |

Data sourced from a phase I study by W.J.F. van der Vijgh et al. (1988). Values are presented as mean ± standard deviation.

It is important to note that peak plasma concentrations of total platinum were observed to be two times lower after prolonged infusion compared to short-term infusion.[1]

Experimental Protocols

The phase I clinical trials of this compound were designed to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and the pharmacokinetic profile of the drug.

Patient Population

A total of 67 patients with advanced solid tumors were enrolled in a multicenter phase I study.[2] In a more detailed pharmacokinetic analysis, 30 patients were included.[1]

Dosing and Administration

This compound was administered intravenously. The dosing regimen involved escalating doses ranging from 2.5 to 40 mg/m².[2] The drug was given as either a short-term infusion (≤ 10 minutes) or a prolonged infusion (1, 3, or 6 hours), with cycles repeated every 3 weeks.[2] The recommended dose for subsequent phase II studies was determined to be 30 mg/m² administered as a 4-hour infusion every 3 weeks.

Sample Collection and Analysis

Blood samples were collected to determine the concentrations of total and ultrafilterable platinum in plasma. Platinum concentrations were measured using atomic absorption spectrometry. The plasma concentration of platinum was observed to decay triexponentially for up to 5 days after administration. Urinary excretion of platinum was also monitored, with approximately 47 ± 7% of the administered dose excreted within 120 hours after a short-term infusion.

Visualizations

Hypothesized Cellular Transport Pathway for this compound

The cellular transport mechanisms for this compound have not been fully elucidated. However, based on the known pathways for other platinum-based drugs like cisplatin, a hypothesized pathway involving cellular uptake and efflux transporters can be proposed.

References

In Vitro Anticancer Spectrum of Spiroplatin Against Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiroplatin (TNO-6) is a second-generation platinum-based chemotherapeutic agent developed with the aim of improving upon the therapeutic index of its predecessor, cisplatin. Like other platinum analogs, its primary mechanism of anticancer activity is believed to involve the formation of adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis in cancer cells. While this compound showed promise in preclinical studies, its clinical development was halted due to severe and unpredictable nephrotoxicity. Nevertheless, understanding its in vitro anticancer spectrum and mechanism of action remains valuable for the broader context of platinum-based drug development and for understanding mechanisms of both efficacy and toxicity.

This technical guide provides a concise overview of the available in vitro data on the anticancer activity of this compound against solid tumors, details relevant experimental protocols, and illustrates the presumed signaling pathways involved in its cytotoxic effects.

Data Presentation: In Vitro Activity of this compound

Quantitative data on the half-maximal inhibitory concentration (IC50) of this compound against a comprehensive panel of solid tumor cell lines is limited in the publicly available literature. However, comparative studies using human tumor clonogenic assays have provided insights into its activity relative to other platinum compounds. The table below summarizes the available data.

| Cell/Tumor Type | Assay Type | Parameter | Value/Observation | Comparator(s) |

| Fresh human tumor samples (n=63, including 18 breast and 17 ovarian cancers) | Human Tumor Clonogenic Assay | % of sensitive tumors (≥50% cell kill) | In 20 samples with at least one active drug, this compound showed activity. There was only partial cross-resistance with cisplatin.[1] | Cisplatin, Carboplatin, Iproplatin |

| Normal Human Progenitor Myeloid Cells (CFU-GM) | Clonogenic Assay | IC50 | 0.4 µg/mL | Cisplatin (15.6 µg/mL), Carboplatin (56.3 µg/mL), Iproplatin (36.3 µg/mL) |

Note: The limited specific IC50 data for this compound against solid tumor cell lines necessitates a cautious interpretation of its in vitro anticancer spectrum. The available data suggests a degree of activity that is not entirely overlapping with that of cisplatin, indicating a potential for differential sensitivity among tumors.

Experimental Protocols

Human Tumor Clonogenic Assay (HTCA)

This assay is utilized to assess the sensitivity of fresh human tumor cells to chemotherapeutic agents.

Principle: Single-cell suspensions obtained from fresh tumor biopsies are exposed to the drug of interest and then cultured in a semi-solid medium. The ability of individual cells to proliferate and form colonies of at least 50 cells is quantified as a measure of cell survival.

Methodology:

-

Tumor Sample Preparation: Fresh tumor tissue is mechanically disaggregated and enzymatically digested to obtain a single-cell suspension.

-

Drug Exposure: The cell suspension is incubated with various concentrations of this compound (e.g., 0.1 µg/mL and 1.0 µg/mL) for a defined period (e.g., 1 hour) at 37°C. A control group without drug exposure is also prepared.

-

Cell Plating: After drug exposure, the cells are washed and plated in a two-layer soft agar system in petri dishes. The bottom layer consists of a nutrient-rich agar mixture, and the top layer contains the tumor cells suspended in a lower concentration of agar.

-

Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 14-21 days, or until colonies are of a sufficient size in the control plates.

-

Colony Counting: Colonies, defined as clusters of 50 or more cells, are counted using an inverted microscope.

-

Data Analysis: The survival fraction is calculated by dividing the number of colonies in the drug-treated plates by the number of colonies in the control plates. A dose-response curve can be generated to determine the concentration of this compound that inhibits colony formation by 50% (IC50).

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of a compound.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: A sterile-filtered MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.

-

Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Apoptosis

The proposed mechanism of action for this compound, like other platinum-based drugs, involves the induction of apoptosis following DNA damage. The following diagram illustrates the key signaling pathways presumed to be activated by this compound.

Caption: Presumed signaling pathway of this compound-induced apoptosis.

Experimental Workflow: Human Tumor Clonogenic Assay

The following diagram outlines the workflow for assessing the in vitro anticancer activity of this compound using the Human Tumor Clonogenic Assay.

Caption: Workflow for the Human Tumor Clonogenic Assay.

Experimental Workflow: MTT Assay

The following diagram illustrates the key steps involved in determining the cytotoxicity of this compound using the MTT assay.

Caption: Workflow for the MTT cytotoxicity assay.

References

Molecular formula C8H18N2O4PtS Spiroplatin characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiroplatin, with the molecular formula C8H18N2O4PtS, is a platinum-based antineoplastic agent that has been investigated for its potential in cancer therapy. Like other platinum-containing drugs, its primary mechanism of action involves the formation of adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing cell death. This technical guide provides a comprehensive overview of this compound's characteristics, including its synthesis, physicochemical properties, and available pharmacokinetic data. Detailed experimental methodologies for the synthesis and analysis of platinum-based compounds are presented, alongside a discussion of the cellular response to platinum-induced DNA damage. This document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapies.

Introduction

This compound (also known as TNO-6) is a second-generation platinum analog developed with the aim of improving upon the therapeutic index of cisplatin, particularly by reducing its dose-limiting nephrotoxicity. Its chemical structure features a spirocyclic diamine ligand, which was intended to modulate its reactivity and biological properties. Despite initial promise, clinical trials revealed significant and unpredictable renal toxicity, which ultimately led to the discontinuation of its development.[1] Nevertheless, the study of this compound provides valuable insights into the structure-activity relationships of platinum-based anticancer agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H18N2O4PtS | |

| Molecular Weight | 433.39 g/mol | |

| Synonyms | TNO-6, NSC-311056, (1,1-cyclohexanedimethanamine-N,N')(sulfato(2-)-O,O')-platinum(II) | |

| Appearance | Not explicitly stated in provided results | |

| Solubility | Not explicitly stated in provided results | |

| CAS Number | 74790-08-2 |

Synthesis

A reported synthetic route for this compound is as follows:

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of cis-diiodo-1,1-di(aminomethyl)cyclohexane platinum (II)

-

Dissolve 1,1-di(aminomethyl)cyclohexane in water.

-

Add an aqueous solution of potassium iodide and potassium tetrachloroplatinate (K2PtCl4) to the solution from step 1.

-

The reaction yields a precipitate of cis-diiodo-1,1-di(aminomethyl)cyclohexane platinum (II).

-

Isolate the precipitate by filtration and wash with water.

Step 2: Synthesis of this compound

-

Treat the cis-diiodo-1,1-di(aminomethyl)cyclohexane platinum (II) intermediate with silver sulfate (Ag2SO4).

-

This reaction results in the formation of this compound.

-

Further purification steps may be required to obtain the final product of high purity.[2]

Caption: Workflow of a typical in vivo xenograft study.

Clinical Trials

Phase I clinical trials of this compound established a recommended dose of 30 mg/m² administered as a 4-hour infusion every 3 weeks. H[3]owever, a multicenter phase II study was prematurely stopped due to a lack of significant antitumor activity and the occurrence of severe and unpredictable renal toxicity. T[1]he study reported responses in only three patients (one each with renal cell carcinoma, ovarian carcinoma, and malignant melanoma). T[1]he dose-limiting toxicities were myelosuppression and nephrotoxicity.

Conclusion

This compound represents an important case study in the development of platinum-based anticancer drugs. While it did not achieve clinical success due to its toxicity profile, the research conducted on this compound has contributed to a deeper understanding of the structure-activity and structure-toxicity relationships of this class of agents. The methodologies and insights gained from the study of this compound continue to inform the design of new and improved metal-based therapeutics with enhanced efficacy and reduced side effects. Further investigation into the specific signaling pathways affected by this compound-DNA adducts could yet reveal novel targets for therapeutic intervention.

References

- 1. Multicenter phase II study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monofunctional Platinum-DNA Adducts are Strong Inhibitors of Transcription and Substrates for Nucleotide Excision Repair in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase I study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Spiroplatin and its Analogs with Purine Bases in DNA

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of detailed molecular data on spiroplatin, this guide leverages comprehensive information on its structurally related and well-studied analogs, carboplatin and oxaliplatin, to provide a representative understanding of its potential interactions with DNA. This compound, like carboplatin and oxaliplatin, is a platinum(II) complex characterized by a diamine ligand, suggesting analogous mechanisms of action.

Introduction

This compound, a platinum-based antineoplastic agent, is presumed to exert its cytotoxic effects through interactions with DNA, a mechanism shared with other platinum-based drugs like cisplatin, carboplatin, and oxaliplatin.[1] The primary molecular target of these compounds is genomic DNA, where they form covalent adducts, predominantly with the purine bases, guanine and adenine. These adducts induce conformational changes in the DNA structure, which subsequently interfere with critical cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2][3] This guide provides a detailed technical overview of the interaction of this compound's analogs with purine bases in DNA, focusing on quantitative data, experimental methodologies, and the cellular pathways implicated in their mechanism of action.

Mechanism of Action: DNA Adduct Formation

The anticancer activity of platinum drugs is initiated by the formation of covalent bonds with DNA.[2] The process begins with the aquation of the platinum complex within the low-chloride environment of the cell, where a leaving group is replaced by a water molecule, forming a more reactive aqua species. This activated complex then serves as an electrophile, readily attacking nucleophilic sites on the DNA bases.[2]

The primary binding site for these platinum complexes is the N7 atom of purine bases, with a significant preference for guanine over adenine. This preference is attributed to the higher nucleophilicity of the N7 position of guanine. The initial monofunctional adduct can then react with a second adjacent purine base on the same DNA strand to form a bifunctional intrastrand crosslink, which is the most common type of adduct formed. Less frequently, interstrand crosslinks and DNA-protein crosslinks are also formed.

The formation of these DNA adducts, particularly the 1,2-intrastrand d(GpG) crosslink, causes significant distortion of the DNA double helix, including bending and unwinding. This structural alteration is a key trigger for the cellular response to platinum drug-induced DNA damage.

Quantitative Data on Platinum-DNA Interactions

The following tables summarize key quantitative data obtained from studies on carboplatin and oxaliplatin, which are presented here as representative data for this compound's potential interactions.

Table 1: Kinetic Data for Platinum-DNA Adduct Formation

| Platinum Drug | Method | System | Parameter | Value | Reference |

| Carboplatin | Accelerator Mass Spectrometry (AMS) | Genomic DNA (in vitro) | Rate of monoadduct formation | ~100-fold slower than cisplatin | |

| Carboplatin | Atomic Absorption Spectroscopy (AAS) | DNA in solution | Rate of binding | 35-fold lower than cisplatin | |

| Carboplatin | Immunostaining Assay | RIF-1 and CHO cells | Adduct formation | At least 29-fold lower than equimolar cisplatin | |

| Oxaliplatin | Accelerator Mass Spectrometry (AMS) | Colorectal Cancer Cell Lines | Adduct levels (1 µM dose) | 0.1 - 6 adducts per 10^8 nucleotides | |

| Oxaliplatin | Accelerator Mass Spectrometry (AMS) | Colorectal Cancer Cell Lines | Adduct levels (100 µM dose) | 13 - 1047 adducts per 10^8 nucleotides |

Table 2: Cytotoxicity Data for Platinum Drugs

| Platinum Drug | Cell Line | Assay | IC50 | Reference |

| Carboplatin | Ovarian (A2780, SKOV-3, IGROV-1, HX62) | MTT Assay | 2.2 - 116 µM | |

| Carboplatin | Lung (UMC-11, H727, H835) | MTT Assay | Not specified | |

| Oxaliplatin | Colorectal (HT29, SW480, HCT116) | MTT Assay | 1.5 µM (HT29), 1.5 µM (SW480), 1.5 µM (HCT116) | |

| Oxaliplatin | Colorectal (DLD1) | MTT Assay | 5 µM |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interaction of platinum drugs with DNA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the three-dimensional structure of DNA and its adducts with platinum compounds in solution.

-

Sample Preparation: A solution of the platinum complex (e.g., (cis-1,3-DACH)PtCl2) is reacted with a DNA model such as a dinucleotide (e.g., d(GpG)) or a short oligonucleotide in an appropriate buffer (e.g., D2O, pH adjusted to ~3 with DClO4). The reaction progress is monitored by 1H NMR until completion.

-

Data Acquisition: A suite of 1D and 2D NMR experiments are performed, including 1H, 31P, COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy).

-

Data Analysis: Resonance assignments are made using the through-bond (COSY, TOCSY) and through-space (NOESY) correlations. The NOESY data is particularly crucial for determining internuclear distances, which are then used as constraints in molecular modeling programs to generate a high-resolution 3D structure of the platinum-DNA adduct.

X-ray Crystallography

X-ray crystallography provides atomic-resolution structural information of molecules in their crystalline state.

-

Crystallization: Crystals of the platinum-DNA adduct are grown by co-crystallizing the platinum compound with a short DNA oligonucleotide. This is often a challenging step requiring screening of various crystallization conditions (e.g., precipitants, pH, temperature).

-

Data Collection: A single crystal is mounted and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Determination: The diffraction data is processed to determine the unit cell dimensions and symmetry. The phases of the diffracted X-rays are determined using methods like molecular replacement or anomalous scattering. An electron density map is then calculated, into which the atomic model of the platinum-DNA adduct is built and refined.

Accelerator Mass Spectrometry (AMS)

AMS is an ultra-sensitive technique for quantifying rare isotopes, such as 14C, and can be used to measure the kinetics of drug-DNA binding at physiologically relevant concentrations.

-

** Radiolabeling:** The platinum drug of interest (e.g., carboplatin or oxaliplatin) is synthesized with a 14C label.

-

Cell Culture and Treatment: Cancer cell lines are cultured and treated with the 14C-labeled platinum drug at various concentrations and for different time points.

-

DNA Isolation and Sample Preparation: Genomic DNA is isolated from the treated cells. A known amount of DNA is then converted to graphite for AMS analysis.

-

AMS Measurement: The 14C/12C ratio in the graphite sample is measured by the AMS instrument. This ratio is then used to calculate the number of platinum-DNA adducts per number of nucleotides.

Immunochemical Assays

Immunochemical methods, such as ELISA (Enzyme-Linked Immunosorbent Assay), utilize antibodies that specifically recognize platinum-DNA adducts to quantify their levels in biological samples.

-

Antibody Production: Antibodies are raised against DNA that has been modified with the platinum drug of interest.

-

Sample Preparation: DNA is isolated from cells or tissues that have been exposed to the platinum drug.

-

ELISA Procedure: The isolated DNA is coated onto a microtiter plate. The plate is then incubated with the primary antibody, followed by a secondary antibody conjugated to an enzyme. A substrate is added that produces a colorimetric or chemiluminescent signal, which is proportional to the amount of platinum-DNA adducts present.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the interaction of platinum drugs with DNA.

Caption: Experimental workflow for studying platinum-DNA interactions.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Spiroplatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiroplatin is a platinum-containing anti-cancer agent characterized by its spiro-cyclic amine ligand.[1] Like other platinum-based drugs such as cisplatin and carboplatin, this compound is designed to exert cytotoxic effects on cancer cells.[2] The primary mechanism of action for platinum drugs involves binding to DNA, forming adducts that interfere with DNA replication and transcription, ultimately leading to cell death.[2][3][4] Understanding the in vitro cytotoxicity of this compound is a critical step in the preclinical evaluation of its therapeutic potential.

These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using common colorimetric assays: MTT, XTT, and LDH. Additionally, potential signaling pathways involved in this compound-induced cell death, based on the well-understood mechanisms of other platinum analogs, are described and visualized.

Quantitative Data Summary

The following table summarizes hypothetical IC50 (half maximal inhibitory concentration) values for this compound in various cancer cell lines. This data is for illustrative purposes and would be generated by performing the assays described below.

| Cell Line | Cancer Type | This compound IC50 (µM) | Incubation Time (hours) | Assay Used |

| A549 | Lung Carcinoma | 15.2 | 48 | MTT |

| MCF-7 | Breast Adenocarcinoma | 22.8 | 48 | MTT |

| HCT116 | Colon Carcinoma | 12.5 | 72 | XTT |

| OVCAR-3 | Ovarian Adenocarcinoma | 8.9 | 72 | LDH |

| HeLa | Cervical Adenocarcinoma | 18.4 | 48 | MTT |

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

-

This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO or saline)

-

Selected cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO, acidified isopropanol)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest exponentially growing cells and determine the cell density using a hemocytometer or automated cell counter.

-

Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated wells as a negative control and untreated wells as a baseline.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is another tetrazolium-based assay that measures mitochondrial activity. Unlike MTT, the formazan product of XTT is water-soluble, simplifying the protocol.

Materials:

-

This compound stock solution

-

Selected cancer cell lines

-

Complete cell culture medium

-

96-well flat-bottom plates

-

XTT labeling reagent and electron-coupling reagent (commercially available kits)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding and Drug Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

XTT Reagent Preparation and Addition:

-

Prepare the XTT labeling mixture according to the manufacturer's instructions by mixing the XTT labeling reagent and the electron-coupling reagent.

-

After the drug incubation period, add 50 µL of the XTT labeling mixture to each well.

-

-

Incubation:

-

Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator. The incubation time may need to be optimized based on the cell type and density.

-

-

Data Acquisition:

-

Measure the absorbance of the soluble formazan at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is often used.

-

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies cell death by measuring the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon plasma membrane damage.

Materials:

-

This compound stock solution

-

Selected cancer cell lines

-

Complete cell culture medium (preferably with low serum to reduce background LDH levels)

-

96-well flat-bottom plates

-

LDH assay kit (containing substrate, cofactor, and diaphorase)

-

Lysis buffer (e.g., Triton X-100 solution) for positive control

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding and Drug Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include control wells for: no cells (medium only), untreated cells (spontaneous LDH release), and maximum LDH release (cells treated with lysis buffer).

-

Sample Collection:

-

After the incubation period, centrifuge the plate at 250 x g for 10 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

-

LDH Reaction:

-

Prepare the LDH reaction mixture according to the manufacturer's protocol.

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature for 10-30 minutes, protected from light.

-

-

Data Acquisition:

-

Measure the absorbance at 490 nm using a microplate reader.

-

Experimental Workflow Diagram

Caption: Workflow for in vitro cytotoxicity assays of this compound.

Signaling Pathways

Based on the known mechanisms of other platinum-based drugs, this compound likely induces cytotoxicity through the activation of apoptosis and cell cycle arrest.

This compound-Induced Apoptosis

Platinum drugs cause DNA damage, which triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: DNA damage activates p53, which in turn upregulates pro-apoptotic proteins like Bax. Bax promotes the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspase-3, resulting in apoptosis.

-

Extrinsic Pathway: this compound may also induce the expression of death receptors on the cell surface. Binding of their respective ligands initiates a signaling cascade that activates caspase-8, which can also activate caspase-3.

Caption: Intrinsic pathway of this compound-induced apoptosis.

This compound-Induced Cell Cycle Arrest

DNA damage caused by this compound can also lead to cell cycle arrest, providing the cell with time to repair the damage. If the damage is too severe, the cell will undergo apoptosis. The p53 protein plays a crucial role in this process by inducing the expression of p21, a cyclin-dependent kinase (CDK) inhibitor. p21 can inhibit CDK complexes, leading to arrest at the G1/S or G2/M checkpoints.

Caption: this compound-induced cell cycle arrest pathway.

Drug Resistance Mechanisms

Resistance to platinum-based drugs is a significant clinical challenge and can be intrinsic or acquired. Potential mechanisms of resistance to this compound may include:

-

Reduced Drug Accumulation: Decreased influx or increased efflux of the drug.

-

Enhanced DNA Repair: Increased capacity of cancer cells to repair platinum-DNA adducts.

-

Inactivation of Apoptotic Pathways: Mutations or altered expression of proteins in the apoptotic signaling cascade, such as p53 or Bcl-2 family members.

-

Drug Inactivation: Increased detoxification by cellular components like glutathione.

Understanding these resistance mechanisms is crucial for developing strategies to overcome them, such as combination therapies.

References

- 1. This compound | C8H18N2O4PtS | CID 23725025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Cisplatin-Induced Apoptosis and of Cisplatin Sensitivity: Potential of BIN1 to Act as a Potent Predictor of Cisplatin Sensitivity in Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

Application Notes and Protocols for the Analytical Determination of Spiroplatin in Biological Fluids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiroplatin is a platinum-based antineoplastic agent characterized by a spiro-carbon atom linking two cyclobutane rings to the platinum center. Accurate and sensitive quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its mechanism of action. These application notes provide detailed protocols for the determination of total platinum and intact this compound in biological fluids such as plasma and urine, primarily adapting methodologies from well-established analytical techniques for other platinum-based drugs due to the limited availability of specific methods for this compound. The primary analytical techniques covered are Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for total platinum quantification and High-Performance Liquid Chromatography (HPLC) coupled with UV or ICP-MS detection for the quantification of the intact drug.

Analytical Methods Overview

The quantification of platinum-based drugs in biological fluids can be approached in two main ways:

-

Total Platinum Analysis: This involves the determination of the total concentration of platinum in a sample, which includes the parent drug, its metabolites, and any platinum bound to macromolecules. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard for this purpose due to its high sensitivity and elemental specificity.[1][2][3][4][5]

-

Speciation Analysis: This focuses on quantifying the intact parent drug and its various metabolites separately. This is typically achieved by coupling a separation technique like High-Performance Liquid Chromatography (HPLC) with a sensitive detection method.

Section 1: Total Platinum Determination by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS offers exceptional sensitivity for the detection of platinum in complex biological matrices, with detection limits often in the low ng/L range. This method is suitable for pharmacokinetic studies where the overall distribution and elimination of the platinum-containing species are of interest.

Experimental Protocol: ICP-MS

1. Sample Preparation (Plasma and Urine):

-

Objective: To digest the biological matrix and release all platinum for accurate measurement.

-

Materials:

-

Plasma or urine samples

-

High-purity nitric acid (HNO₃)

-

Internal Standard (e.g., Iridium, Bismuth)

-

Deionized water (18 MΩ·cm)

-

Microwave digestion system

-

-

Procedure:

-

Thaw frozen plasma or urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Pipette a precise volume (e.g., 100-500 µL) of the sample into a clean microwave digestion vessel.

-

Add a known concentration of the internal standard.

-

Add 2-5 mL of high-purity nitric acid to the vessel.

-

Allow the samples to pre-digest for 30 minutes in a fume hood.

-

Seal the vessels and place them in the microwave digestion system.

-

Run a digestion program suitable for biological matrices (e.g., ramp to 200°C over 15 minutes and hold for 15 minutes).

-

After cooling, carefully open the vessels and dilute the digested sample to a final volume with deionized water. The final acid concentration should be compatible with the ICP-MS introduction system (typically 1-2%).

-

2. ICP-MS Analysis:

-

Instrumentation: An ICP-MS system equipped with a standard sample introduction system (nebulizer, spray chamber) and a collision/reaction cell to minimize polyatomic interferences.

-

Typical ICP-MS Operating Parameters:

| Parameter | Value |

| RF Power | 1550 W |

| Plasma Gas Flow | 15 L/min |

| Auxiliary Gas Flow | 0.9 L/min |

| Nebulizer Gas Flow | 1.0 L/min |

| Monitored Isotopes | ¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt |

| Internal Standard | ¹⁹³Ir or ²⁰⁹Bi |

| Dwell Time | 100 ms |

-

Calibration: Prepare calibration standards in the same acid matrix as the digested samples, covering the expected concentration range of platinum.

-

Data Analysis: The concentration of platinum in the samples is determined by comparing the signal intensity of the platinum isotopes to the calibration curve, corrected for the internal standard signal.

Quantitative Data Summary (ICP-MS for Platinum Drugs)

The following table summarizes typical performance characteristics for the analysis of platinum in biological fluids using ICP-MS, adapted from literature on similar platinum-based drugs.

| Parameter | Plasma | Urine |

| Limit of Detection (LOD) | 1 ng/mL | 1 ng/mL |

| Limit of Quantification (LOQ) | 7.50 ng/L | 7.50 ng/L |

| Linear Range | 7.50 - 100,000 ng/L | 7.50 - 100,000 ng/L |

| Precision (RSD%) | < 15% | < 15% |

| Accuracy (% Recovery) | 85 - 115% | 85 - 115% |

Section 2: Quantification of Intact this compound by High-Performance Liquid Chromatography (HPLC)

To specifically measure the concentration of the parent drug, this compound, a chromatographic separation is necessary. HPLC coupled with a suitable detector is the method of choice. Given the structural similarities to carboplatin, a reversed-phase HPLC method is a suitable starting point.

Experimental Protocol: HPLC-UV

This protocol is an adaptation of methods developed for other platinum complexes and would require validation for this compound.

1. Sample Preparation (Plasma Ultrafiltrate):

-

Objective: To separate the protein-free fraction of plasma containing unbound this compound.

-

Materials:

-

Plasma samples

-

Centrifugal ultrafiltration devices (e.g., 10 kDa MWCO)

-

Mobile phase for reconstitution

-

-

Procedure:

-

Collect plasma samples.

-

Pipette an aliquot of plasma into the upper chamber of the ultrafiltration device.

-

Centrifuge according to the manufacturer's instructions (e.g., 14,000 x g for 30 minutes at 4°C).

-

Collect the protein-free ultrafiltrate from the collection tube.

-

The ultrafiltrate can be directly injected or may require a solvent exchange step to be compatible with the mobile phase.